3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
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Overview
Description
3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a chemical compound with the molecular formula C14H19Cl2N3O and a molecular weight of 316.23. This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride typically involves the reaction of quinazolinone derivatives with piperidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed reactions, microwave-assisted reactions, and metal-mediated reactions . Industrial production methods often employ phase-transfer catalysis and ultrasound-promoted reactions to enhance yield and efficiency .
Chemical Reactions Analysis
3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various quinazolinone derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance and biofilm inhibition.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . Additionally, it may interact with enzymes and receptors involved in cancer and inflammatory pathways .
Comparison with Similar Compounds
3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride can be compared with other quinazolinone derivatives such as:
7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride: This compound has similar structural features but different substituents, leading to variations in biological activity.
2-(2,3-Dihydroxyphenyl)quinazolin-4(3H)-one: Known for its antioxidant properties, this compound differs in its phenolic substituents. The uniqueness of this compound lies in its specific piperidine and quinazolinone moieties, which contribute to its distinct biological activities.
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c18-14-12-3-1-2-4-13(12)16-10-17(14)9-11-5-7-15-8-6-11;;/h1-4,10-11,15H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIXWXXIMMFRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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